Mycolactone

cytotoxicity structure-activity relationship L929 fibroblast

Mycolactone (CAS 222050-77-3) is a polyketide-derived macrolide exotoxin produced by Mycobacterium ulcerans, the causative agent of the neglected tropical disease Buruli ulcer. The compound features a conserved 12-membered lactone core with a C5-O-linked polyunsaturated acyl side chain and a C-linked upper side chain comprising C12–C20.

Molecular Formula C44H70O9
Molecular Weight 743 g/mol
CAS No. 222050-77-3
Cat. No. B1241217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycolactone
CAS222050-77-3
Synonymsmycolactone
Molecular FormulaC44H70O9
Molecular Weight743 g/mol
Structural Identifiers
SMILESCC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C
InChIInChI=1S/C44H70O9/c1-28(13-11-14-29(2)25-39(48)40(49)27-37(10)46)21-30(3)18-20-44(51)52-41-15-12-16-43(50)53-42(19-17-31(4)22-34(41)7)35(8)24-32(5)23-33(6)38(47)26-36(9)45/h11,13-14,17-18,20-21,23,25,33-42,45-49H,12,15-16,19,22,24,26-27H2,1-10H3/b14-11+,20-18+,28-13+,29-25+,30-21+,31-17+,32-23+/t33-,34+,35+,36-,37+,38-,39+,40+,41+,42-/m1/s1
InChIKeyWKTLNJXZVDLRTJ-QRRXZRELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycolactone (CAS 222050-77-3) Product Overview: Polyketide Macrolide Exotoxin from Mycobacterium ulcerans


Mycolactone (CAS 222050-77-3) is a polyketide-derived macrolide exotoxin produced by Mycobacterium ulcerans, the causative agent of the neglected tropical disease Buruli ulcer [1]. The compound features a conserved 12-membered lactone core with a C5-O-linked polyunsaturated acyl side chain and a C-linked upper side chain comprising C12–C20 [2]. Naturally occurring mycolactone A/B represents a mixture of two stereoisomers that rapidly equilibrate about the C4'═C5' double bond [3]. As the primary virulence factor of M. ulcerans, mycolactone exhibits cytotoxic, immunosuppressive, and analgesic properties, making it a critical tool compound for studying host-pathogen interactions, protein translocation mechanisms, and polyketide biosynthesis [4].

Why Mycolactone (222050-77-3) Cannot Be Substituted by Other Macrolide Toxins or Polyketide Analogs


Mycolactone A/B exhibits structural and functional properties that preclude simple substitution with other macrolide toxins, polyketide natural products, or even closely related mycolactone congeners. The C5-O-linked polyunsaturated acyl side chain of mycolactone A/B is the primary determinant of its cytotoxic potency, with modifications to this moiety causing profound reductions in activity [1]. Even naturally occurring congeners such as mycolactone C and mycolactone F, which differ only in side-chain length, hydroxylation, and double-bond configuration, display significantly attenuated cytotoxicity [2]. Furthermore, mycolactone A/B uniquely targets the Sec61 translocon with single-digit nanomolar potency while also activating WASP-family proteins, a dual mechanism not shared by structurally related macrolides [3]. These precise structure-activity requirements mean that using alternative mycolactone variants or synthetic analogs without verifying batch-specific congener composition will introduce uncontrolled variability in experimental outcomes and invalidate cross-study comparisons [4].

Quantitative Differentiation Evidence: Mycolactone A/B (222050-77-3) Versus Congeners and Synthetic Analogs


Cytotoxic Potency: Mycolactone A/B LC50 Versus Naturally Occurring Congeners Mycolactone C and Mycolactone F in L929 Fibroblasts

Mycolactone A/B demonstrates substantially greater cytotoxic potency than naturally occurring structural variants mycolactone C and mycolactone F. In direct head-to-head comparison using flow cytometry with annexin-V-FITC and propidium iodide staining on L929 murine fibroblasts after 48-hour exposure, mycolactone A/B exhibited an LC50 of 12 nM, compared to 29 nM for mycolactone F and 186 nM for mycolactone C [1]. The quantified difference represents a 2.4-fold greater potency versus mycolactone F and a 15.5-fold greater potency versus mycolactone C.

cytotoxicity structure-activity relationship L929 fibroblast

Metabolic Inhibition Potency: Mycolactone A/B IC50 Versus Congeners and Synthetic Analogs in L929 Fibroblasts

Mycolactone A/B exhibits the most potent inhibition of cellular metabolic activity among tested mycolactone variants. In Alamar Blue-based metabolic assays on L929 murine fibroblasts after 48-hour exposure, mycolactone A/B demonstrated an IC50 of 5 nM for metabolic inhibition [1]. This value is 1.8-fold lower than mycolactone F (IC50 = 9 nM) and 24.4-fold lower than mycolactone C (IC50 = 122 nM). A synthetic analog with truncated lower side chain (PG-155) showed markedly reduced activity with an IC50 of 1439 nM, representing a 288-fold reduction in potency relative to mycolactone A/B [1].

metabolic inhibition Alamar Blue assay fibroblast metabolism

Sec61 Translocon Inhibition: Mycolactone A/B IC50 Versus Other Sec61 Inhibitors and Resistant Mutants

Mycolactone A/B is a uniquely potent and broad-spectrum Sec61 translocon inhibitor compared to other known Sec61 inhibitors. In cellular assays measuring protein translocation, mycolactone prevented production of all tested secretory and membrane proteins with IC50 values ranging from 4.5 to 12 nM [1]. In contrast, the known Sec61 inhibitor cotransin exhibited substrate-selective activity with IC50 values ranging from 20 to 1050 nM across different protein substrates [1]. Cells expressing wild-type Sec61α were inhibited with an IC50 of 3 nM for specific substrates, whereas cells expressing the mycolactone-resistant R66G-Sec61α mutant showed complete resistance (IC50 > 1000 nM), a greater than 333-fold shift [2]. This differential sensitivity confirms Sec61α as the direct molecular target and establishes mycolactone's superior potency relative to other Sec61 inhibitors.

Sec61 translocon protein translocation immunosuppression

Antiviral Activity: Mycolactone A/B IC50 Against SARS-CoV-2 Variants and Comparative Potency Versus Clinical Antivirals

Mycolactone demonstrates picomolar-range antiviral activity against SARS-CoV-2 with potency exceeding clinically approved antivirals. In live virus assays, mycolactone exhibited IC50 values below 0.020 µM (20 nM) against the alpha, delta, and Omicron variants of SARS-CoV-2 [1]. At a concentration of 134.6 nM, mycolactone achieved 100% inhibition in viral entry and spread assays [1]. Direct comparison established that mycolactone was 10-fold more potent than both remdesivir and molnupiravir in parallel SARS-CoV-2 live viral assays [1]. The cytotoxicity IC50 breakpoint ratio versus anti-SARS-CoV-2 activity exceeded 65-fold, indicating a favorable therapeutic window for in vitro antiviral studies [1].

antiviral SARS-CoV-2 COVID-19

WASP Activation Mechanism: Mycolactone A/B Unique Target Engagement Versus Mycolactone Congeners

Mycolactone A/B uniquely activates Wiskott-Aldrich Syndrome protein (WASP) family members by disrupting autoinhibition, a mechanism not shared by other macrolide toxins. In cellular assays, mycolactone induced uncontrolled ARP2/3-mediated actin assembly in the cytoplasm of epithelial cells, leading to defective cell adhesion and directional migration [1]. This activity was specifically suppressed by coadministration of the N-WASP inhibitor wiskostatin in in vivo mouse ear injection models [1]. While quantitative comparative data for WASP activation across mycolactone congeners is not available in the primary literature, class-level inference from structure-activity relationship studies indicates that the lower polyunsaturated acyl side chain, which varies among congeners, is the primary determinant of biological activity [2].

WASP actin cytoskeleton Buruli ulcer

Configuration-Dependent Activity: Z-Configured Mycolactone A/B Versus E-Configured Stabilized Analogs

The biological activity of mycolactone is configuration-dependent, with the Z-isomer demonstrating essential functional importance. Natural mycolactone A/B exists as a rapidly equilibrating mixture of Z/E isomers about the C4'═C5' double bond of the C5-side chain [1]. Configurationally stabilized analogs that lock the molecule in either the Z- or E-configuration revealed that Z-configured analogs fully recapitulated the cytopathic activity of natural mycolactone A/B, whereas E-configured analogs showed significantly reduced activity [1]. While precise quantitative fold-difference values are not explicitly stated in the abstract, the study conclusively demonstrates that side-chain geometry is a critical determinant of mycolactone virulence and that the Z-configuration is required for full biological potency [1].

stereochemistry side-chain geometry virulence

Optimal Research Applications for Mycolactone A/B (CAS 222050-77-3) Based on Quantitative Differentiation Evidence


Sec61 Translocon Pharmacology and Protein Translocation Studies

Mycolactone A/B is the most potent Sec61 translocon inhibitor identified to date, with IC50 values of 4.5-12 nM against multiple protein substrates and 3 nM for specific Sec61α-dependent translocation events [1]. Its potency exceeds that of cotransin by 4.4- to 233-fold across different substrates [1]. This exceptional potency enables mechanistic studies of co-translational translocation at low nanomolar concentrations where off-target effects are minimized. The availability of defined resistant mutants (R66G-Sec61α with >333-fold resistance shift) provides a robust genetic control system for validating target engagement [2]. Researchers investigating endoplasmic reticulum protein import, unconventional secretion pathways, or Sec61 as a therapeutic target should prioritize mycolactone A/B over less potent Sec61 inhibitors.

Host-Directed Antiviral Discovery and SARS-CoV-2 Research

Mycolactone A/B demonstrates picomolar antiviral activity against SARS-CoV-2 variants with IC50 values below 0.020 µM and a selectivity index exceeding 65 [3]. Its 10-fold potency advantage over clinical antivirals remdesivir and molnupiravir [3] positions it as an exceptional tool compound for host-directed antiviral research. The compound achieves 100% inhibition of viral entry and spread at 134.6 nM [3], enabling studies at concentrations far below cytotoxic thresholds in relevant cell lines (A549, HEK293, Huh7.1). Virology programs investigating Sec61-dependent viral entry mechanisms or developing broad-spectrum antivirals targeting host factors should select mycolactone A/B over conventional antivirals for mechanistic validation studies.

WASP-Mediated Cytoskeletal Regulation and Host-Pathogen Interaction Studies

Mycolactone A/B uniquely activates WASP family proteins by disrupting autoinhibition, leading to uncontrolled ARP2/3-mediated actin assembly [4]. This mechanism is specifically suppressed by the N-WASP inhibitor wiskostatin in vivo [4]. Given that mycolactone A/B exhibits 15.5-fold greater cytotoxic potency than mycolactone C and 2.4-fold greater than mycolactone F in L929 fibroblasts [5], procurement of authenticated mycolactone A/B is essential for studies requiring maximal WASP activation and cytoskeletal disruption. Researchers investigating actin dynamics, cell adhesion, directional migration, or bacterial virulence mechanisms should prioritize mycolactone A/B over less potent congeners to ensure robust and reproducible phenotypic responses.

Structure-Activity Relationship Studies and Polyketide Biosynthesis Research

Mycolactone A/B serves as the reference standard for structure-activity relationship studies of polyketide macrolides due to its well-characterized potency profile and the availability of defined congeners and synthetic analogs with precisely quantified activity differences. The compound's LC50 of 12 nM and IC50 of 5 nM in L929 fibroblasts [5] establish a baseline against which synthetic analogs can be quantitatively benchmarked. Modifications to the lower C5-O-linked polyunsaturated acyl side chain produce the most pronounced activity changes, with truncated analogs showing up to 288-fold reduced potency [5]. Researchers developing synthetic mycolactone analogs, studying polyketide synthase engineering, or investigating natural product biosynthesis should use mycolactone A/B as the authenticated reference standard for comparative potency assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.